molecular formula C17H24N2O2 B4504863 3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B4504863
M. Wt: 288.4 g/mol
InChI Key: CWAXNFGDZCEODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiro(benzo[h]quinazoline) Derivatives : A study by Markosyan et al. (1996) described the synthesis of spiro(benzo[h]quinazoline) derivatives, showcasing a method for creating complex molecular structures through reactions involving amino esters and various chemical agents. This process highlights the compound's utility in synthesizing novel heterocyclic compounds with potential pharmacological applications Markosyan, A., Kuroyan, R. A., Dilanyan, S., & Shirkhanyan, L. A. (1996).

  • Green Synthesis Approaches : Miklós and Fülöp (2010) developed an environmentally benign method for the spiro-cyclization of α- and β-aminocarboxamides and cycloalkanones to synthesize spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one derivatives. This process emphasizes the importance of sustainable chemistry practices in creating complex molecules Miklós, F., & Fülöp, F. (2010).

Biological Activities and Potential Applications

  • Antitumor and Antimonoamine Oxidase Activities : Research by Markosyan et al. (2015) on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones revealed significant anti-monoamine oxidase and antitumor activities. This study presents these derivatives as promising compounds for further pharmacological exploration Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015).

  • Synthesis of Spirocyclic Compounds with Biological Activity : Another study by Markosyan et al. (2014) explored the synthesis of novel 3H-spiro[benzo[h] quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives and evaluated their anti-monoamine oxidase and antitumor properties. The findings suggest these compounds have potential pharmacological benefits, including inhibition of monoamine oxidase activity and suppression of tumor growth in murine models Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2014).

Properties

IUPAC Name

3-(3-methoxypropyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-13-7-12-19-16(20)14-8-3-4-9-15(14)18-17(19)10-5-2-6-11-17/h3-4,8-9,18H,2,5-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXNFGDZCEODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2NC13CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
Reactant of Route 3
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

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